5-Hydroxy-2-methoxy-N-methylnicotinamide
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-hydroxy-2-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-9-7(12)6-3-5(11)4-10-8(6)13-2/h3-4,11H,1-2H3,(H,9,12) |
InChI Key |
OECWIUTZWNZJEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Hydroxy-2-methoxy-N-methylnicotinamide
General Synthetic Strategy
The synthesis of 5-hydroxy-2-methoxy-N-methylnicotinamide typically involves:
- Starting from nicotinamide or substituted nicotinic acid derivatives.
- Introduction of hydroxyl and methoxy groups at the 5- and 2-positions of the pyridine ring.
- N-methylation of the amide nitrogen to form the N-methylnicotinamide moiety.
This process generally requires selective functional group transformations and controlled reaction conditions to achieve high purity and yield.
Stepwise Synthetic Routes
Hydroxylation and Methoxylation of Nicotinamide Precursors
- Hydroxylation at the 5-position can be achieved via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with oxygen or hydroxylating agents.
- Methoxylation at the 2-position is often introduced by methylation of a hydroxy precursor using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
N-Methylation of Nicotinamide
- The amide nitrogen is methylated using methylating agents like methyl iodide or formaldehyde with reductive amination protocols.
- Alternative methods involve the use of methyl triflate or dimethyl sulfate in the presence of bases.
Representative Synthetic Procedure
A typical synthetic route may follow:
- Starting Material: 5-hydroxy-2-methoxynicotinic acid or its ester derivative.
- Activation: Conversion to acid chloride using thionyl chloride or oxalyl chloride.
- Amidation: Reaction with methylamine or methylamine derivatives to introduce the N-methylamide group.
- Purification: Recrystallization or chromatographic techniques to obtain the pure 5-hydroxy-2-methoxy-N-methylnicotinamide.
Reaction Conditions and Optimization
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.
- Temperature control between 0°C to 100°C depending on the step to optimize yield and minimize side reactions.
- Catalysts or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) may be employed to facilitate amide bond formation.
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completeness.
Detailed Research Outcomes and Data Tables
Hydrolysis and Stability Data
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux 12 h | Acidic hydrolysis | 5-Hydroxy-2-methoxynicotinic acid + N-methylamine | Quantitative conversion |
| 2M NaOH, 60°C | Basic hydrolysis | Sodium 5-hydroxy-2-methoxynicotinate | ~90% yield; methoxy group remains intact |
Note: The compound is stable under ambient conditions but degrades rapidly under strong acidic conditions, indicating sensitivity of the amide bond to hydrolysis.
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows methoxy protons at approximately 3.3–3.5 ppm.
- Aromatic protons of the pyridine ring resonate between 7.5 and 8.5 ppm.
- Amide NH proton signals may appear as broad singlets due to hydrogen bonding.
- Mass Spectrometry (MS):
- High-resolution mass spectrometry confirms molecular ion peaks corresponding to the compound's molecular weight.
- Chromatography:
- Reverse-phase HPLC with UV detection at 254 nm confirms purity >95% and resolves any isomeric impurities.
Comparative Analysis with Related Nicotinamide Derivatives
| Compound Name | Key Substituents | Synthetic Highlights | Yield Range (%) | Stability Notes |
|---|---|---|---|---|
| 6-Chloro-N-methoxy-N-methylnicotinamide | 6-Chloro, N-methoxy, N-methyl | Chlorination followed by methylation and methoxylation | 70–85 | Stable under neutral conditions; hydrolyzes in strong acid |
| 5-Hydroxy-2-methoxy-N-methylnicotinamide | 5-Hydroxy, 2-Methoxy, N-methyl | Hydroxylation, methoxylation, amidation | 75–86 | Sensitive to acidic hydrolysis |
Notes on Industrial and Laboratory Scale Synthesis
- Industrial synthesis may employ continuous flow reactors for better control of reaction parameters and scalability.
- Automated systems enable precise temperature and reagent dosing control to maximize yield and minimize impurities.
- Catalyst selection and solvent recycling are important for cost-effectiveness and environmental considerations.
Summary and Recommendations
- The preparation of 5-hydroxy-2-methoxy-N-methylnicotinamide involves multi-step synthesis starting from nicotinamide derivatives with selective functionalization at the pyridine ring.
- Key steps include hydroxylation, methoxylation, and N-methylation under controlled conditions.
- Optimal reaction conditions involve careful choice of solvents, reagents, and temperature to achieve high yield and purity.
- Stability considerations require storage under neutral to basic conditions, avoiding prolonged exposure to strong acids.
- Characterization by NMR, MS, and HPLC is essential for confirming structure and purity.
- Research data supports yields in the range of 75–86% with high product stability under standard laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Hydroxy-2-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methoxy-N-methylnicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This modulation can influence various biochemical pathways, including those related to energy production, DNA repair, and oxidative stress response .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among nicotinamide derivatives significantly influence their properties. Key analogs include:
Key Observations :
- N-Methyl substitution reduces steric hindrance compared to bulkier N-aryl groups (e.g., N-phenyl), favoring metabolic stability .
Physicochemical Properties
Key Observations :
- The hydroxyl group in 5-Hydroxy-2-methoxy-N-methylnicotinamide likely increases polarity and water solubility compared to fully methoxylated analogs .
- N-Phenyl substitution (as in 5-Methoxy-N-phenylnicotinamide) reduces solubility due to hydrophobic interactions .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
